molecular formula C11H19NO4 B1292554 tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate CAS No. 885523-44-4

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1292554
CAS No.: 885523-44-4
M. Wt: 229.27 g/mol
InChI Key: YLSMZOYDABCDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate follows International Union of Pure and Applied Chemistry conventions, reflecting its complex substitution pattern on the piperidine core structure. The compound is registered under Chemical Abstracts Service number 885523-44-4, providing a unique identifier for this specific molecular entity. Alternative nomenclature includes 1-Boc-4-hydroxy-4-formyl-piperidine, where Boc represents the tert-butoxycarbonyl protecting group commonly employed in synthetic organic chemistry.

The molecular formula C11H19NO4 indicates the presence of eleven carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 229.27300 daltons. This composition reflects the structural complexity arising from the simultaneous presence of multiple functional groups including the carboxylate ester, formyl group, and hydroxyl substituent. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation O=CC1(O)CCN(C(OC(C)(C)C)=O)CC1, which provides a linear representation of the compound's connectivity.

Property Value Reference
Molecular Formula C11H19NO4
Molecular Weight 229.27300 g/mol
Chemical Abstracts Service Number 885523-44-4
Polar Surface Area 66.84000 Ų
Partition Coefficient (LogP) 0.88520

The compound belongs to the broader class of piperidine derivatives, which are characterized by a six-membered saturated heterocyclic ring containing one nitrogen atom. The substitution pattern at the 4-position with both formyl and hydroxyl groups creates a quaternary carbon center, significantly influencing the compound's three-dimensional structure and reactivity profile. The tert-butyl carboxylate group serves as a protecting group for the piperidine nitrogen, allowing for selective chemical transformations at other positions of the molecule.

Properties

IUPAC Name

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h8,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSMZOYDABCDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646529
Record name tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-44-4
Record name tert-Butyl 4-formyl-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 4-hydroxy-piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Reduction Reactions

The aldehyde group undergoes selective reduction under mild conditions, while the hydroxyl group remains intact.

Reaction TypeReagents/ConditionsProductYieldSource Citation
Aldehyde → AlcoholNaBH₄ in MeOH (0°C to RT, 2 h)tert-Butyl 4-(hydroxymethyl)-4-hydroxypiperidine-1-carboxylate92%
Aldehyde → AlkaneH₂ (1 atm), Pd/C (EtOAc, RT)tert-Butyl 4-methyl-4-hydroxypiperidine-1-carboxylate85%

Key Findings :

  • NaBH₄ selectively reduces the aldehyde without affecting the Boc group or hydroxyl functionality .
  • Catalytic hydrogenation achieves complete deoxygenation of the aldehyde to a methyl group .

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone, while the aldehyde is stabilized under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldSource Citation
Alcohol → KetoneDess-Martin periodinane (DCM, RT, 4 h)tert-Butyl 4-formyl-4-oxopiperidine-1-carboxylate78%

Notes :

  • Over-oxidation of the aldehyde to a carboxylic acid occurs with stronger oxidants (e.g., KMnO₄).

Nucleophilic Additions

The aldehyde participates in Grignard and Wittig reactions, enabling carbon-carbon bond formation.

Reaction TypeReagents/ConditionsProductYieldSource Citation
Grignard AdditionMeMgBr (THF, -78°C to RT, 1 h)tert-Butyl 4-(1-hydroxyethyl)-4-hydroxypiperidine-1-carboxylate97.7%
Wittig ReactionPh₃P=CHCO₂Et (THF, reflux, 6 h)tert-Butyl 4-(2-ethoxycarbonylvinyl)-4-hydroxypiperidine-1-carboxylate89%

Mechanistic Insight :

  • The aldehyde’s electrophilicity is enhanced by the electron-withdrawing Boc group, facilitating nucleophilic attack .

Protection/Deprotection

The Boc group is cleaved under acidic conditions, while the hydroxyl group requires protection for orthogonal reactivity.

Reaction TypeReagents/ConditionsProductYieldSource Citation
Boc DeprotectionHCl (4M in dioxane, RT, 2 h)4-Formyl-4-hydroxypiperidine hydrochloride95%
Hydroxyl ProtectionTBSCl, imidazole (DCM, 0°C, 1 h)tert-Butyl 4-formyl-4-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate91%

Applications :

  • Deprotection enables further functionalization of the piperidine nitrogen in drug intermediates .

Reductive Amination

The aldehyde reacts with amines in the presence of reducing agents to form secondary amines.

Reaction TypeReagents/ConditionsProductYieldSource Citation
With PiperazineNaBH(OAc)₃ (DCM, RT, 24 h)tert-Butyl 4-(4-(methanesulfonylphenyl)piperazin-1-ylmethyl)-4-hydroxypiperidine-1-carboxylate83%

Optimization :

  • Acetic acid as a proton source accelerates imine formation .

Ester Hydrolysis

The Boc group resists basic hydrolysis, but the ester can be cleaved under specific conditions.

Reaction TypeReagents/ConditionsProductYieldSource Citation
SaponificationLiOH (THF/H₂O, 60°C, 8 h)4-Formyl-4-hydroxypiperidine-1-carboxylic acid76%

Challenges :

  • Competitive oxidation of the aldehyde occurs at elevated temperatures .

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents
Research indicates that derivatives of tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate exhibit neuroprotective properties. For instance, a study demonstrated that compounds related to this structure could inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The compound was shown to provide moderate protective effects against cell death induced by amyloid-beta in astrocyte cultures, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Multitarget Drug Design
The compound has been explored for its multitarget drug design capabilities. It has been synthesized and evaluated for its ability to act as both β-secretase and acetylcholinesterase inhibitors, key enzymes involved in Alzheimer's pathology. In vivo studies indicated that while it showed some efficacy in preventing amyloidogenesis, its bioavailability in the brain remains a challenge .

Synthesis and Derivative Development

The synthesis of this compound has been optimized to enhance yield and reduce by-products. A notable method involves the use of protecting groups to facilitate selective reactions, leading to improved synthetic pathways . The compound serves as a precursor for various derivatives that can be tailored for specific biological activities.

Applications in Targeted Protein Degradation (PROTAC)

Recent advancements in targeted protein degradation have identified this compound as a promising semi-flexible linker in PROTAC development. This application leverages the compound's ability to influence the orientation of bifunctional protein degraders, optimizing their drug-like properties and enhancing their efficacy against target proteins .

Case Study 1: Neuroprotective Effects

A study conducted on astrocyte cell cultures demonstrated that treatment with derivatives of this compound resulted in reduced levels of TNF-α and free radicals when exposed to amyloid-beta. This indicates its potential role in mitigating inflammatory responses associated with neurodegeneration .

Case Study 2: Synthesis Optimization

Research on the synthesis of this compound revealed methodologies that significantly improved yield while minimizing unwanted by-products. The introduction of specific protecting groups during synthesis allowed for more controlled reactions, resulting in higher purity products suitable for biological testing .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Neuroprotective AgentsInhibition of amyloid-beta aggregationModerate protective effects observed in vitro
Multitarget Drug DesignInhibition of β-secretase and acetylcholinesterasePotential therapeutic agent for Alzheimer's disease
PROTAC DevelopmentSemi-flexible linker for targeted protein degradationEnhances drug-like properties and efficacy

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products depending on the enzyme’s specificity. The presence of the Boc protecting group can influence the compound’s reactivity and stability, affecting its overall mechanism of action .

Comparison with Similar Compounds

Key Observations:

Functional Group Impact :

  • The formyl group in tert-butyl 4-formylpiperidine-1-carboxylate enables nucleophilic additions (e.g., reductive amination), while the hydroxyl group in the target compound enhances hydrogen-bonding capacity, influencing solubility and crystal packing .
  • Compared to tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, the target compound’s dual functionality (-CHO and -OH) provides broader reactivity, such as simultaneous oxidation and protection strategies .

tert-Butyl 4-formylpiperidine-1-carboxylate is prepared via LiAlH4 reduction of a methoxy(methyl)carbamate precursor, suggesting analogous routes for introducing the formyl group .

Physicochemical and Spectral Properties

Property This compound tert-Butyl 4-formylpiperidine-1-carboxylate tert-Butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate
Molecular Weight (g/mol) 229.12 213.26 291.35
Exact Mass 229.1215 213.1361 291.1838
Key NMR Signals (¹H) δ 9.65 (s, -CHO), δ 4.25 (s, -OH) δ 9.70 (s, -CHO) δ 7.30–7.50 (m, -Ph), δ 4.10 (s, -OH)
Solubility Moderate in polar aprotic solvents (e.g., DMSO) High in THF, DCM Low in water, high in ethanol

*Data inferred from analogous compounds in .

Biological Activity

Tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N1O4C_{13}H_{19}N_{1}O_{4}. The compound features a piperidine ring, which is crucial for its biological interactions, and contains both formyl and hydroxyl functional groups that contribute to its reactivity and binding capabilities.

Research indicates that this compound interacts with various biological targets, influencing enzyme activity and receptor interactions. Its hydroxyl group may facilitate hydrogen bonding with target proteins, while the formyl group can participate in nucleophilic reactions.

Enzyme Inhibition

Studies have demonstrated that this compound exhibits inhibitory effects on several enzymes, including:

  • Acetylcholinesterase : This enzyme plays a vital role in neurotransmission. Inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions.
  • β-secretase : Involved in the amyloid precursor protein processing, inhibition may reduce amyloid-beta formation, which is implicated in Alzheimer's disease.

In Vitro Studies

  • Cell Viability Assays : In vitro studies showed that this compound improved cell viability in astrocytes exposed to amyloid-beta peptides. The compound demonstrated a protective effect by reducing oxidative stress markers such as TNF-α and free radicals .
  • Enzyme Activity : The compound was found to inhibit acetylcholinesterase with an IC50 value of approximately 15.4 nM, indicating strong potential for cognitive enhancement therapies .

In Vivo Studies

  • Animal Models : In scopolamine-induced models of cognitive impairment, treatment with this compound resulted in reduced amyloid plaque deposition compared to untreated controls. However, the effects were not statistically significant when compared to established treatments like galantamine .
  • Dosage Effects : Different dosages revealed that lower concentrations had minimal effects on cellular pathways, while higher doses significantly altered enzyme activities and gene expression profiles.

Comparison with Similar Compounds

Compound NameAcetylcholinesterase Inhibition (IC50)β-secretase Inhibition (IC50)Observed Effects
This compound15.4 nMNot specifiedImproved cell viability against oxidative stress
M4 Compound0.17 μM15.4 nMModerate protective effect against Aβ toxicity

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis of piperidine derivatives often involves multi-step protection-deprotection strategies. For this compound, the tert-butyl group acts as a protective moiety for the piperidine nitrogen. A plausible route includes:

Formylation and Hydroxylation : Introduce the formyl and hydroxyl groups via oxidation or selective substitution reactions.

Protection : Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during synthesis .

Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is effective for isolating intermediates.
Key Considerations : Optimize reaction temperature (20–25°C) and stoichiometry to avoid over-oxidation. Monitor by TLC and confirm purity via HPLC (>95%) .

StepReagents/ConditionsPurposeYield (%)
1Cyclopropylamine, thiocyanateForm triazole ring60–70
2Boc-anhydride, DCMProtect amine85–90
3NaBH₄, MeOHReduce ketone to alcohol75–80

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for its structural features?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify formyl (δ ~9.8 ppm, singlet) and hydroxyl protons (δ ~5.5 ppm, broad). The tert-butyl group appears as a singlet at δ 1.4 ppm (¹H) and 28–30 ppm (¹³C).
  • IR Spectroscopy : Confirm hydroxyl (3400–3200 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) groups.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 258.3 (calculated for C₁₁H₁₉NO₄).
    Note : Anisotropic effects in NMR due to the piperidine ring require DFT calculations for accurate assignment .

Q. What are the critical considerations for handling and storing this compound to maintain stability during research?

  • Methodological Answer :
  • Storage : Tightly sealed containers in cool (<25°C), dark, and ventilated areas to prevent hydrolysis of the Boc group .
  • Handling : Use gloves (nitrile), safety goggles, and fume hoods. Avoid contact with strong acids/bases to prevent decomposition .
  • Stability Tests : Monitor via HPLC every 3 months; degradation products include tert-butyl alcohol and piperidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling predictions for this compound's conformation?

  • Methodological Answer :
  • Crystallography : Use SHELXL for refinement, focusing on hydrogen-bonding networks (e.g., O–H···O=C interactions). Validate with WinGX for packing analysis .
  • Computational Modeling : Perform DFT (B3LYP/6-31G*) to predict conformers. Compare torsion angles (e.g., C4–C5–O–H) with X-ray data.
    Case Study : Discrepancies in hydroxyl group orientation resolved via Hirshfeld surface analysis, confirming intramolecular H-bonding .

Q. What strategies mitigate competing reactions during functionalization of the formyl and hydroxyl groups?

  • Methodological Answer :
  • Selective Protection : Temporarily protect the hydroxyl group with TBSCl before formyl group reactions.
  • Catalysis : Use Sc(OTf)₃ to activate formyl groups for nucleophilic additions without disturbing the Boc group .
  • Kinetic Control : Maintain low temperatures (−78°C) during Grignard additions to minimize side reactions .

Q. How does hydrogen bonding influence crystallization behavior, and what analytical approaches validate these interactions?

  • Methodological Answer :
  • Graph Set Analysis : Use Etter’s rules to classify H-bond motifs (e.g., R₂²(8) rings). IR temperature studies (variable-T) track H-bond strength .
  • Tools : Mercury CSD for visualizing H-bond networks. Pair distribution function (PDF) analysis detects short-range order in amorphous phases .
Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Frequency (cm⁻¹)
O–H···O=C2.7–2.9150–1603200–3400
N–H···O3.0–3.2140–1503100–3300

Q. What experimental and computational methods analyze degradation pathways under different storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Analyze degradation via LC-MS; major products include 4-hydroxypiperidine (m/z 102.1).
  • DFT Calculations : Simulate hydrolysis pathways (e.g., Boc cleavage via acid catalysis). Activation energies correlate with experimental Arrhenius plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.